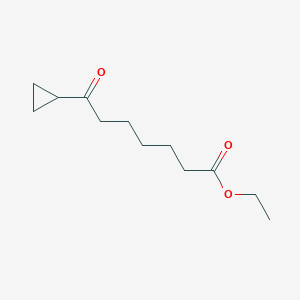

Ethyl 7-cyclopropyl-7-oxoheptanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-cyclopropyl-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c1-2-15-12(14)7-5-3-4-6-11(13)10-8-9-10/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTVQPCWDIQYRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645662 | |

| Record name | Ethyl 7-cyclopropyl-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-33-5 | |

| Record name | Ethyl ζ-oxocyclopropaneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-cyclopropyl-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Significance and Synthetic Utility of Cyclopropyl Keto Esters

The synthetic value of compounds like Ethyl 7-cyclopropyl-7-oxoheptanoate stems directly from the unique structural attributes of the cyclopropyl (B3062369) keto-ester motif. This arrangement of functional groups provides a rich platform for a wide array of chemical transformations.

The defining feature is the cyclopropane (B1198618) ring adjacent to a ketone. This three-membered ring is characterized by significant ring strain, which facilitates a variety of ring-opening reactions. acs.org The carbon-carbon bonds within the cyclopropane ring have a higher degree of p-character than typical alkanes, leading to reactivity that can be harnessed by organometallic reagents, Lewis acids, or radical initiators. acs.orgoup.com Cleavage of the C-C bond is a challenging but rewarding transformation that allows access to open-chain molecules that would be difficult to synthesize otherwise. acs.org

The keto-ester portion of the molecule offers additional sites for reactivity. The ketone can undergo nucleophilic addition, while the ester can be hydrolyzed, reduced, or converted into other functional groups. The presence of both functionalities allows for selective transformations or tandem reactions, where multiple bonds are formed in a single, efficient sequence.

The synthetic utility of this class of compounds is demonstrated by several key reaction types:

Ring-Opening Reactions: Catalyzed by transition metals like palladium or nickel, or promoted by Lewis acids, the cyclopropyl ring can be opened regioselectively to yield linear, unsaturated ketone derivatives. oup.comrsc.org For example, nickel-catalyzed reactions with organoaluminum reagents have been shown to effectively open the ring of cyclopropyl phenyl ketone. oup.com Asymmetric ring-opening reactions have also been developed, providing access to chiral molecules. rsc.org

Precursors to γ-Keto Esters: Through homologation reactions, often mediated by carbenoids, β-keto esters can be converted to their γ-keto counterparts, a transformation that highlights the utility of related structures in chain-extension methodologies.

Formation of Heterocycles: The reactive nature of the cyclopropyl ketone moiety makes it a valuable building block for synthesizing various heterocyclic systems, which are common cores in pharmaceuticals and agrochemicals.

Strategic Importance in Modern Organic Synthesis Methodologies

Regioselective and Stereoselective Cyclopropanation Approaches

The introduction of a cyclopropyl group onto a linear keto-ester chain requires methodologies that can selectively react with a specific precursor, typically an unsaturated analog, without affecting the existing carbonyl and ester functionalities.

The Simmons-Smith reaction is a cornerstone of cyclopropane (B1198618) synthesis, utilizing an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, to convert alkenes into cyclopropanes stereospecifically. organicchemistrytutor.comnih.govresearchgate.net This cheletropic reaction involves the simultaneous delivery of a methylene (B1212753) group to both carbons of the double bond, preserving the alkene's original stereochemistry in the cyclopropane product. wikipedia.orgchemistry-reaction.com For precursors to keto-esters, modifications to the classical Simmons-Smith conditions are often employed to enhance reactivity and yield. wikipedia.org

The synthesis of γ-keto esters, a class of compounds structurally related to Ethyl 7-cyclopropyl-7-oxoheptanoate, from β-keto ester precursors using a modified Simmons-Smith reaction provides significant mechanistic insight. wikiwand.comorgsyn.orgwsimg.com The reaction is not a simple cyclopropanation of an enol ether. Instead, it proceeds through a more complex pathway initiated by the interaction of the organozinc reagent with the keto-ester.

The proposed mechanism involves several key steps: orgsyn.org

Enolate Formation: The zinc carbenoid (or diethylzinc (B1219324) in the Furukawa modification) first acts as a base, deprotonating the β-keto ester to form a zinc enolate. orgsyn.org

Homoenolate Generation: This enolate then reacts with another equivalent of the zinc carbenoid, which adds a CH₂I group to the α-carbon, forming a homoenolate intermediate. orgsyn.org

Intramolecular Cyclization: The homoenolate undergoes an intramolecular cyclization, where the nucleophilic carbon attacks the electrophilic ketone carbonyl. orgsyn.org This step forms a transient, unstable donor-acceptor cyclopropane intermediate. orgsyn.org

Fragmentation: This cyclopropane intermediate possesses both an electron-donating group (the oxygen anion) and an electron-withdrawing group (the ester), making it prone to rapid fragmentation. orgsyn.org This fragmentation breaks a carbon-carbon bond to yield a stable organometallic intermediate structurally similar to a Reformatsky reagent. orgsyn.org This species is then protonated upon workup to give the final γ-keto ester product.

The stereochemical outcome of the Simmons-Smith reaction is governed by a combination of steric and electronic factors within the alkene substrate.

Steric Factors: The reaction is highly sensitive to steric hindrance. The bulky zinc carbenoid reagent will preferentially approach the double bond from the less sterically encumbered face. researchgate.netwikipedia.orgstackexchange.com For a precursor to this compound, such as Ethyl 7-oxohept-2-enoate, the cyclopropanation would be directed by the substituents on the alkene.

Electronic Factors: Electronic effects also play a crucial role.

Alkene Nucleophilicity: The zinc carbenoid is electrophilic, meaning it reacts faster with electron-rich alkenes. researchgate.netchemistry-reaction.com Functional groups that donate electron density to the double bond, such as enol ethers, accelerate the reaction. wikipedia.org Conversely, electron-withdrawing groups can decrease the alkene's nucleophilicity and slow the reaction down. wikipedia.org

Directing Groups: The presence of Lewis basic functional groups, such as hydroxyl or carbonyl groups, near the double bond can direct the stereochemical course of the reaction. wikipedia.orgchemistry-reaction.comorganic-chemistry.org The zinc atom of the carbenoid reagent coordinates with the oxygen atom of the functional group, delivering the methylene group to the same face (syn-directing effect). wikipedia.orgorganic-chemistry.org In the case of a keto-ester precursor, the ketone's carbonyl oxygen can act as such a directing group, influencing the facial selectivity of the cyclopropanation. chemistry-reaction.com

| Factor | Influence on Simmons-Smith Reaction | Example Effect on a Precursor |

|---|---|---|

| Steric Hindrance | Cyclopropanation occurs on the less sterically hindered face of the alkene. researchgate.netstackexchange.com | A bulky substituent on one side of the alkene will force the carbenoid to add to the opposite face. |

| Electron-Donating Groups | Increase the reaction rate by making the alkene more nucleophilic. researchgate.net | An enol ether precursor would react more rapidly than a simple alkene. |

| Electron-Withdrawing Groups | Decrease the reaction rate by making the alkene less nucleophilic. wikipedia.org | The ester group in a precursor like an α,β-unsaturated ester can deactivate the double bond. |

| Coordinating Groups (e.g., -OH, -C=O) | Direct the reagent to add to the same face (syn-directing) via coordination with the zinc atom. wikipedia.orgchemistry-reaction.com | A nearby ketone or alcohol group can override steric factors to control the stereochemistry. |

Transition metal catalysis offers powerful and versatile alternatives to traditional methods for synthesizing cyclopropanes. Catalysts based on gold, rhodium, copper, and cobalt can facilitate cyclopropanation reactions with high efficiency and selectivity, often under mild conditions. nih.govacs.orgresearchgate.netbeilstein-journals.org

Homogeneous gold catalysis has emerged as a potent tool for activating carbon-carbon multiple bonds. nih.gov Gold(I) complexes are particularly effective in catalyzing the cyclopropanation of alkenes using various precursors, such as 1,n-enynes or propargylic esters. beilstein-journals.orgacs.orgmdpi.com

The generally accepted mechanism for many gold-catalyzed cyclopropanations involves the formation of a highly reactive cyclopropyl gold(I) carbene-like species. acs.orgnih.gov

Activation: The cationic gold(I) catalyst acts as a potent π-acid, activating an alkyne or allene (B1206475) moiety within the substrate. nih.govkyoto-u.ac.jp

Carbene Formation: In the case of 1,6-enyne precursors, this activation leads to an intramolecular nucleophilic attack by the alkene onto the alkyne, forming the cyclopropyl gold(I) carbene. acs.orgnih.gov For propargylic esters, a 1,2-acyloxy migration is triggered, also generating a gold-carbene intermediate. beilstein-journals.org

Cyclopropanation: This gold carbene is then intercepted by an external alkene (in an intermolecular reaction) or a pendant alkene (in an intramolecular reaction) to furnish the final cyclopropane product. beilstein-journals.orgacs.org

This process is mechanistically related to the Simmons-Smith reaction in that it involves an electrophilic cyclopropanating species. rsc.org Gold-catalyzed methods can offer complementary reactivity and functional group tolerance.

A key advantage of transition metal catalysis is the ability to achieve asymmetric induction by using chiral ligands. By creating a chiral environment around the metal center, these ligands can control the facial selectivity of the cyclopropanation, leading to the preferential formation of one enantiomer of the product. This strategy is crucial for synthesizing optically active molecules like chiral analogs of this compound.

Significant progress has been made in designing catalyst systems for high enantioselectivity:

Rhodium Catalysis: Chiral cyclopentadienyl (B1206354) (Cp) ligands have been successfully used with rhodium(III) complexes to catalyze highly enantioselective and diastereoselective cyclopropanations of electron-deficient olefins. nih.govresearchgate.net Additionally, chiral dirhodium(II) carboxylate catalysts, such as those with phthalimido-carboxylate ligands (e.g., Rh₂(S-PTTL)₄), have achieved excellent yields and enantioselectivities (up to 99% ee) in cyclopropanation-rearrangement cascades. acs.org

Gold Catalysis: The design of chiral P,N-bidentate ligands has enabled the first examples of enantioselective oxidative gold catalysis. nih.gov By incorporating a C2-symmetric piperidine (B6355638) ring, these ligands create a well-organized coordination sphere around the gold center, facilitating asymmetric intramolecular cyclopropanation. nih.gov Chiral phosphine (B1218219) ligands have also been employed with gold(I) to achieve good enantioselectivity in reactions with propargylic esters. mdpi.com

Cobalt and Palladium Catalysis: The modular design of D2-symmetric chiral porphyrins as ligands for cobalt(II) catalysts has proven effective for the asymmetric cyclopropanation of styrenes with diazosulfones. researchgate.net In a different approach, palladium catalysis using simple chiral N-acetyl amino acid ligands can achieve enantioselective C-H arylation on pre-existing cyclopropane rings, demonstrating another avenue for creating chiral, functionalized cyclopropanes. acs.org

| Metal | Chiral Ligand/Catalyst System | Substrate Type | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Rhodium (II) | Rh₂(S-TCPTTL)₄ | Exocyclic vinyl ether + enoldiazoacetate | up to 99% ee | acs.org |

| Rhodium (III) | Chiral Cyclopentadienyl (Cp) Ligand | Electron-deficient olefins | Excellent asymmetric induction | nih.gov |

| Gold (I) | Chiral P,N-Bidentate Ligand | (E)-ethyl 3-(2-ethynylphenyl)acrylate | up to 92% ee | nih.gov |

| Gold (I) | Chiral Phosphine Ligands | Propargyl carboxylates + alkenes | 60-94% ee | mdpi.com |

| Cobalt (II) | D2-Symmetric Chiral Porphyrins | Styrene + diazosulfone | High enantioselectivity | researchgate.net |

| Palladium (II) | N-Acetyl Amino Acid | Aminomethyl-cyclopropanes (C-H arylation) | >95:5 er | acs.org |

Transition Metal-Catalyzed Cyclopropanation Strategies

Modular Synthesis of the Keto-Heptanoate Chain

The modular synthesis of the keto-heptanoate chain allows for the systematic assembly of the molecule from distinct building blocks. This approach offers flexibility in introducing various functionalities and is amenable to the creation of structural analogs.

Esterification Protocols for Ethyl Esters

The formation of the ethyl ester is a critical step in the synthesis of the target compound. Several established protocols can be employed for this transformation, each with its own advantages and substrate scope.

Fischer-Speier Esterification : This is a classic acid-catalyzed esterification method. It involves reacting the corresponding carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent. This method is particularly well-suited for simple and sterically unhindered carboxylic acids. nih.gov

Steglich Esterification : For substrates that are sensitive to strong acidic conditions, the Steglich esterification offers a milder alternative. nih.govnih.gov This reaction utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.govnih.gov The reaction proceeds at room temperature under neutral to mildly basic conditions, making it compatible with a wider range of functional groups. nih.gov

Thionyl Chloride Method : Another common approach involves the conversion of the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂). The resulting highly reactive acid chloride is then treated with ethanol to form the ethyl ester. This is a two-step process that is often high-yielding. nih.gov

| Esterification Method | Reagents | Key Features |

| Fischer-Speier Esterification | Carboxylic Acid, Excess Ethanol, Strong Acid Catalyst (e.g., H₂SO₄) | Simple, uses inexpensive reagents, best for robust substrates. nih.gov |

| Steglich Esterification | Carboxylic Acid, Ethanol, DCC, Catalytic DMAP | Mild conditions, suitable for acid-sensitive substrates. nih.govnih.gov |

| Thionyl Chloride Method | 1. Carboxylic Acid, SOCl₂ 2. Ethanol | High-yielding, proceeds via a reactive acid chloride intermediate. nih.gov |

Selective Installation of the Ketone Moiety

The introduction of the ketone group at the 7-position of the heptanoate (B1214049) chain requires precise chemical transformations. Several methods can be employed, each offering a different strategic advantage.

Ozonolysis is a powerful method for the oxidative cleavage of a carbon-carbon double bond to form carbonyl compounds. rsc.orgwpmucdn.comorganic-chemistry.orgnih.govgoogle.com This reaction can be strategically employed in the synthesis of this compound by starting with a precursor containing a double bond at the appropriate position.

The reaction proceeds in two main steps: the reaction of an alkene with ozone to form an ozonide intermediate, followed by a workup step to yield the desired carbonyl products. rsc.orgwpmucdn.com The nature of the workup determines the final product. A reductive workup, often using dimethyl sulfide (B99878) or zinc, will yield aldehydes or ketones. rsc.org

For instance, a precursor such as ethyl 7-cyclopropylidenehept-6-enoate could be subjected to ozonolysis. The cleavage of the exocyclic double bond of the cyclopropylidene group would directly yield the desired cyclopropyl ketone functionality.

Mechanism of Ozonolysis:

Ozonide Formation: Ozone adds across the double bond to form an unstable primary ozonide (molozonide). rsc.orgwpmucdn.comgoogle.com

Rearrangement: The molozonide rearranges to a more stable secondary ozonide (1,2,4-trioxolane). wpmucdn.com

Workup: The ozonide is cleaved under reductive conditions to yield the carbonyl compounds. rsc.org

Grignard reagents are potent nucleophiles that readily react with esters. However, the direct reaction of a Grignard reagent with an ester to form a ketone is challenging because the initially formed ketone is more reactive than the starting ester and typically reacts further with the Grignard reagent to produce a tertiary alcohol.

To overcome this, several strategies have been developed:

Use of Weinreb Amides: One of the most effective methods involves the use of N-methoxy-N-methylamides, also known as Weinreb amides. The reaction of a Grignard reagent with a Weinreb amide forms a stable chelated intermediate that does not collapse until acidic workup, thus preventing the over-addition and affording the ketone in high yield. In the context of our target molecule, a Weinreb amide derivative of a 6-carbon diacid monoester could be reacted with cyclopropylmagnesium bromide.

Reaction with N-Acylpyrazoles: N-acylpyrazoles can serve as effective acylating agents. The reaction of a Grignard reagent with an N-acylpyrazole derivative can lead to the formation of a ketone. This method has been used for the synthesis of α-keto esters and could be adapted for γ-keto esters.

| Grignard-based Method | Starting Material | Grignard Reagent | Key Feature |

| Weinreb Amide Approach | Weinreb amide of a dicarboxylic acid monoester | Cyclopropylmagnesium bromide | Forms a stable intermediate, preventing over-addition. |

| N-Acylpyrazole Chemistry | N-acylpyrazole derivative | Cyclopropylmagnesium bromide | Provides a reactive acylating agent for ketone synthesis. |

The reactivity of β-keto esters can be harnessed to synthesize γ-keto esters through a one-carbon homologation reaction. A notable example is the zinc carbenoid-mediated chain extension. This method involves treating a β-keto ester with a reagent like the Furukawa-modified Simmons-Smith reagent (generated from diethylzinc and diiodomethane).

The proposed mechanism involves the formation of a zinc enolate from the β-keto ester, which then reacts with the zinc carbenoid to form a donor-acceptor cyclopropane. This cyclopropane intermediate then fragments to yield the chain-extended γ-keto ester. While this method directly yields a γ-keto ester, installing the specific cyclopropyl ketone of the target molecule would require further modification or a different starting material.

Integration of Functional Groups through Convergent and Divergent Synthesis

The principles of convergent and divergent synthesis are highly applicable to the production of this compound and a library of its analogs.

Convergent Synthesis: A convergent approach would involve the synthesis of two or more key fragments of the molecule separately, which are then coupled together in the later stages of the synthesis. For our target molecule, one fragment could be a synthon containing the cyclopropyl ketone moiety, and the other could be a six-carbon chain with a terminal ethyl ester. For example, a Grignard reagent derived from a protected 6-bromohexanoate (B1238239) could be reacted with cyclopropanecarbonitrile.

Divergent Synthesis: A divergent strategy would start from a common intermediate that can be elaborated into a variety of different final products. For instance, a common precursor like ethyl 7-oxoheptanoate could be synthesized. The ketone functionality could then be reacted with a variety of reagents to install different groups, including the cyclopropyl group (e.g., via a Wittig reaction followed by cyclopropanation). This approach is particularly useful for generating a library of structural analogs for structure-activity relationship (SAR) studies. A patent for the synthesis of ethyl 7-bromo-2,2-dimethylheptanoate, a structural analog, highlights a linear sequence that could be adapted for a divergent approach by modifying the starting materials.

By employing these advanced synthetic methodologies, chemists can efficiently access this compound and its derivatives, enabling further investigation into their chemical and biological properties.

Mechanistic Investigations of Chemical Transformations Involving Ethyl 7 Cyclopropyl 7 Oxoheptanoate Analogs

Probing Reaction Pathways of Cyclopropyl-Ketone Systems

The reactivity of the cyclopropyl-ketone moiety is dominated by the susceptibility of the strained cyclopropane (B1198618) ring to undergo cleavage. The precise pathway of this ring-opening is highly dependent on the reaction conditions and the nature of the reagents employed, leading to a diverse range of potential products.

The cyclopropane ring in cyclopropyl (B3062369) ketones can be opened through several distinct mechanisms, including radical, nucleophilic, and catalyzed pathways. Due to the high reactivity of cyclopropanes, a variety of methods have been developed for their stereo- and regio-controlled ring-opening reactions. researchgate.net

Radical Pathways: Radical ring-opening reactions are a common transformation for cyclopropane derivatives. beilstein-journals.org These reactions can be initiated by single-electron transfer (SET) from a photocatalyst or a reducing agent like samarium(II) iodide. acs.orgresearchgate.net For instance, an electron transfer to the ketone generates a radical anion intermediate, which can trigger the homolytic cleavage of one of the cyclopropane C-C bonds to form a more stable alkyl radical. beilstein-journals.orgnih.gov This radical species can then engage in subsequent cyclization or intermolecular reactions. beilstein-journals.org

Nucleophilic Ring-Opening: In donor-acceptor (D-A) cyclopropanes, where the ring is substituted with both an electron-donating and an electron-withdrawing group, the ring is highly polarized and susceptible to nucleophilic attack. thieme-connect.comscispace.com The reactions of carbonyl-substituted cyclopropanes with nucleophiles like amines can proceed via direct nucleophilic ring opening followed by cyclization. thieme-connect.com The stereochemical outcome often corresponds to an SN2-like mechanism. thieme-connect.comscispace.com

Solvent-Assisted Pathways: In some cases, the solvent can play a direct role in the ring-opening mechanism. For example, reactions of certain cyclopropyl aryl ketones in dimethyl sulfoxide (B87167) (DMSO) are believed to commence with a DMSO-assisted ring-opening, generating a zwitterionic intermediate that subsequently rearranges to form new carbocyclic structures like indenones. acs.org

The keto-enol tautomerism is a fundamental equilibrium for carbonyl compounds, including cyclopropyl ketones. libretexts.org The position of this equilibrium is governed by the relative stability of the two forms, which is influenced by conjugation, hydrogen bonding, and stereoelectronic effects. libretexts.orglibretexts.org For most simple ketones, the keto form is overwhelmingly favored because the C=O double bond is significantly stronger and more stable than a C=C double bond. libretexts.orglibretexts.org

However, the electronic nature of the cyclopropyl group and the potential for conjugation in the enol form can influence this balance. In reactions, the enol or the related enolate/ketyl radical anion is often the key reactive intermediate. nih.govlibretexts.org Stereoelectronic effects, which refer to the influence of the spatial arrangement of orbitals, are critical. For example, in the SN2-like ring-opening of cyclopropanes, the incoming nucleophile must approach the carbon atom from an angle that allows for optimal overlap with the σ* anti-bonding orbital of the C-C bond being broken. thieme-connect.comscispace.com

In photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones, a Lewis acid-activated ketone undergoes one-electron reduction to form a ring-opened distonic radical anion. nih.gov This species, which can be considered a derivative of the enol form, then reacts with alkene partners. nih.gov The stereoselectivity of these reactions is highly dependent on the ability of a chiral catalyst to control the geometry of the intermediates. nih.gov

Elucidation of Catalytic Cycles and Intermediate Species

Catalysis provides a powerful means to control the reactivity of cyclopropyl ketones, enabling transformations that are otherwise difficult to achieve. Elucidating the catalytic cycle and identifying the transient intermediate species are key to understanding reaction outcomes and developing more efficient systems. acs.orgscispace.comrsc.orgresearchgate.net

One prominent example is the samarium(II) iodide (SmI₂) catalyzed formal [3+2] cycloaddition of alkyl cyclopropyl ketones with alkenes and alkynes. acs.orgresearchgate.netnih.gov

SmI₂ Catalytic Cycle: The mechanism hinges on the ability of SmI₂ to act as a single-electron donor. acs.org The cycle is initiated by an electron transfer from the samarium center to the cyclopropyl ketone, which forms a radical anion intermediate. acs.orgresearchgate.net This intermediate undergoes ring-opening to generate a samarium (III) enolate. This species then adds to an alkene or alkyne partner, followed by a cyclization step to form a five-membered ring. A second electron transfer and protonation step yields the final product and regenerates the Sm(III) species. A crucial aspect of this catalysis is the use of substoichiometric amounts of metallic samarium (Sm⁰), which likely acts to prevent catalyst deactivation by reducing the Sm(III) species back into the active Sm(II) state for the next catalytic cycle. acs.orgresearchgate.netnih.gov Without Sm⁰, the background degradation of the SmI₂ catalyst can surpass the rate of product formation. acs.orgnih.gov

A second example is the nickel-catalyzed γ-alkylation of cyclopropyl ketones with alkyl halides. rsc.orgrsc.org

Nickel Catalytic Cycle: A plausible mechanism involves a complex cycle with multiple nickel oxidation states. rsc.org The cycle likely begins with the oxidative addition of the aryl cyclopropyl ketone to a Ni(0) species, forming a Ni(II) intermediate (A). rsc.org Concurrently, an alkyl radical is generated from the alkyl halide. This radical reacts with the Ni(II) species to form a Ni(III) intermediate (B). rsc.org This intermediate then undergoes reductive elimination to release the γ-alkylated ketone product and a Ni(I) species (C). The Ni(I) species can then react with another molecule of alkyl halide to regenerate the alkyl radical and a Ni(II) intermediate (D). rsc.org Finally, the Ni(0) catalyst is regenerated for the next cycle through reduction by an external reductant like zinc powder. rsc.org

Solvent Effects and Reaction Condition Optimization in Mechanistic Contexts

The choice of solvent and the optimization of reaction conditions are critical for controlling the mechanism, rate, and selectivity of chemical transformations. Solvents can influence reaction rates by orders of magnitude by differentially stabilizing the reactants, transition states, or intermediates. chemrxiv.org

Solvent Effects: The effect of a solvent is often related to its polarity and ability to form hydrogen bonds. chemrxiv.orgfrontiersin.org Polar solvents tend to stabilize polar and charged species. orientjchem.org If a reaction proceeds through a transition state that is more polar than the reactants, a polar solvent will lower the activation energy and accelerate the reaction. chemrxiv.org Conversely, if the reactants are more stabilized by the solvent than the transition state, the reaction will be slower in that solvent. chemrxiv.org In the context of keto-enol tautomerism, solvent effects on the interconversion rate are often primarily entropic in nature, and a shift in the transition state from a ketone-like to an enol-like structure can be observed when moving to more polar solvents. rsc.org For cyclopropyl ketone reactions, specific solvents are often key. For example, tetrahydrofuran (B95107) (THF) is commonly used for SmI₂-catalyzed reactions, while N,N-dimethylacetamide (DMA) is employed in certain nickel-catalyzed cross-couplings. acs.orgrsc.org

Reaction Condition Optimization: Optimizing reaction conditions is an empirical process guided by mechanistic understanding. This involves screening variables such as catalyst loading, ligands, additives, temperature, and concentration. Data tables from these optimization studies provide detailed insights into the factors that govern reaction efficiency.

For the SmI₂-catalyzed cycloaddition, optimization revealed that the addition of Sm metal was crucial for achieving high yields with less reactive substrates, effectively "switching on" the catalysis by ensuring the longevity of the active SmI₂ catalyst. acs.org

| Entry | Additive (mol %) | Catalyst Condition | Yield (%) |

| 1 | None | Fresh | 58 |

| 2 | Sm (15) | Fresh | 85 |

| 3 | None | Aged (72 h) | 5 |

| 4 | Sm (15) | Aged (72 h) | 83 |

| 5 | SmI₃ (15) | Fresh | <5 |

| Table 1: Optimization of the SmI₂-Catalyzed Formal [3+2] Cycloaddition. Data adapted from acs.orgnih.gov. The reaction involves an alkyl cyclopropyl ketone and phenylacetylene (B144264) with a SmI₂ catalyst in THF at 55 °C. "Aged" refers to a SmI₂ solution stirred under nitrogen for 72 hours prior to use. |

For the nickel-catalyzed γ-alkylation, screening of conditions was essential to balance the reactivity of the unactivated alkyl chloride and achieve selective cross-coupling over homocoupling. The use of sodium iodide as a co-catalyst was found to be critical, likely facilitating the reaction through a halide exchange mechanism to generate a more reactive alkyl iodide in situ. rsc.orgrsc.org The choice of ligand and solvent was also paramount for achieving a good yield.

| Entry | Ligand | Solvent | Temperature (°C) | Yield (%) |

| 1 | L1 | DMA | 50 | <5 |

| 2 | L4 | DMA | 50 | 72 |

| 3 | L4 | DMF | 50 | 45 |

| 4 | L4 | NMP | 50 | 60 |

| 5 | L4 | DMA | r.t. | 29 |

| 6 | L4 | DMA | 80 | Trace |

| Table 2: Optimization of the Nickel-Catalyzed γ-Alkylation. Data adapted from rsc.org. The reaction involves cyclopropyl phenyl ketone and an alkyl chloride with a NiBr₂(dme) catalyst, Zn powder, and NaI. L1 = 6,6′-dimethyl-2,2′-bipyridine, L4 = 4,4′-dimethyl-2,2′-bipyridine. DMA = N,N-dimethylacetamide, DMF = N,N-dimethylformamide, NMP = N-Methyl-2-pyrrolidone, r.t. = room temperature. |

These optimization studies, grounded in mechanistic principles, are fundamental to advancing the synthetic utility of transformations involving analogs of Ethyl 7-cyclopropyl-7-oxoheptanoate.

Computational Chemistry Applications in the Study of Ethyl 7 Cyclopropyl 7 Oxoheptanoate

Quantum Chemical Characterization of Electronic Structure and Energetics

The initial step in the computational analysis involves geometry optimization to find the lowest energy conformation of the molecule. Due to the flexible nature of the heptanoate (B1214049) chain, multiple conformers may exist. A thorough conformational search is necessary to identify the global minimum on the potential energy surface. The presence of the long alkyl chain can influence the orientation of the cyclopropyl (B3062369) ketone moiety, potentially affecting its reactivity.

Once the optimized geometry is obtained, various electronic properties can be calculated. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO gap provides a measure of the molecule's kinetic stability and chemical reactivity. For alkyl cyclopropyl ketones, the HOMO is typically localized on the cyclopropyl ring and the ketone's oxygen atom, while the LUMO is centered on the carbonyl carbon.

Natural Bond Orbital (NBO) analysis can provide further details on the electronic structure, such as atomic charges and the nature of bonding interactions. The interaction between the "bent" bonds of the cyclopropyl ring and the adjacent π-system of the carbonyl group is a key feature that can be quantified through NBO analysis. This interaction, known as σ-π conjugation, influences the electronic properties and reactivity of the cyclopropyl ketone.

Table 1: Calculated Electronic Properties of a Model Alkyl Cyclopropyl Ketone Note: These are representative values for a simplified model (e.g., methyl cyclopropyl ketone) and would be expected to be similar for Ethyl 7-cyclopropyl-7-oxoheptanoate. Actual values would require specific calculations for the target molecule.

| Property | Value (Hartree) | Value (eV) |

| HOMO Energy | -0.25 | -6.80 |

| LUMO Energy | 0.05 | 1.36 |

| HOMO-LUMO Gap | 0.30 | 8.16 |

Theoretical Prediction of Reactivity and Selectivity in Organic Transformations

Computational chemistry is a powerful tool for predicting the reactivity and selectivity of this compound in various organic transformations. By calculating reactivity descriptors and mapping potential energy surfaces, chemists can anticipate how the molecule will behave under different reaction conditions.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, can provide a quantitative measure of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). For instance, in reactions where the cyclopropyl ketone acts as an electrophile, a higher electrophilicity index would suggest greater reactivity.

Local reactivity descriptors, such as the Fukui functions, can predict the most reactive sites within the molecule. For this compound, these calculations can distinguish the reactivity of the carbonyl carbon, the α-carbons of the cyclopropyl ring, and the ester group. This is particularly important for predicting regioselectivity in reactions such as nucleophilic additions or ring-opening reactions.

In the context of stereoselectivity, computational modeling can be used to predict the facial selectivity of attack on the carbonyl group or the stereochemical outcome of cycloaddition reactions. By calculating the energies of the transition states leading to different stereoisomeric products, the most likely outcome can be determined. For a flexible molecule like this compound, it is crucial to consider multiple conformations of the transition states to obtain an accurate prediction.

Table 2: Conceptual DFT Reactivity Descriptors for a Model Alkyl Cyclopropyl Ketone Note: These values are illustrative and would be calculated for this compound in a specific study.

| Descriptor | Formula | Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.80 |

| Electron Affinity (A) | -ELUMO | -1.36 |

| Electronegativity (χ) | (I+A)/2 | 2.72 |

| Chemical Hardness (η) | (I-A)/2 | 4.08 |

| Electrophilicity Index (ω) | χ2/(2η) | 0.91 |

Solvent Models and Basis Set Selection in Computational Studies

The accuracy of computational predictions is highly dependent on the chosen theoretical method, basis set, and the model used to account for solvent effects. For a molecule like this compound, which has both nonpolar (alkyl chain, cyclopropyl ring) and polar (ketone, ester) regions, these choices are particularly important.

Basis Set Selection: The basis set is the set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility in describing the electron distribution and generally lead to more accurate results, but at a higher computational cost. For geometry optimizations, a double-zeta basis set such as 6-31G(d) is often a good starting point. For more accurate energy calculations, a triple-zeta basis set like 6-311+G(d,p) is preferable. The inclusion of diffuse functions (+) is important for describing anions and weak interactions, while polarization functions (d,p) are crucial for accurately describing bonding.

Solvent Models: Most chemical reactions are carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Explicit solvent models, where individual solvent molecules are included in the calculation, are computationally very expensive. A more common approach is to use an implicit solvent model, such as the Polarizable Continuum Model (PCM). In this model, the solvent is treated as a continuous medium with a specific dielectric constant. This approach can effectively capture the bulk electrostatic effects of the solvent on the solute. The choice of solvent in the model should match the experimental conditions.

The conformational flexibility of the long alkyl chain in this compound may be influenced by the solvent environment. A polar solvent might favor conformations where the polar ester group is exposed, while a nonpolar solvent might favor more compact structures. Therefore, performing conformational analysis within the chosen solvent model is crucial for obtaining realistic results.

Applications in Advanced Organic Synthesis and Methodology Development

Ethyl 7-cyclopropyl-7-oxoheptanoate as a Versatile Synthetic Intermediate

This compound serves as a highly adaptable intermediate in organic synthesis due to the presence of multiple reactive sites. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups such as amides, acid chlorides, or other esters. The ketone group is amenable to a wide range of transformations, including reduction to a secondary alcohol, olefination reactions to form alkenes, and addition of nucleophiles to create tertiary alcohols.

Furthermore, the cyclopropyl (B3062369) group, while generally stable, can undergo ring-opening reactions under specific conditions, providing a pathway to more complex acyclic or larger ring structures. This trifunctional nature allows for a high degree of molecular manipulation, making it a valuable precursor for the synthesis of a diverse array of target molecules. While direct literature examples specifying this compound are limited, the reactivity of analogous long-chain keto-esters is well-documented in the synthesis of natural products and other complex organic molecules beilstein-journals.orgnih.govnih.gov. The principles governing the reactions of these related compounds are directly applicable to this compound, highlighting its potential as a key building block.

Design and Construction of Complex Molecular Architectures

The structural attributes of this compound make it an attractive component in the design and synthesis of intricate molecular architectures. The long aliphatic chain provides flexibility and can be incorporated into macrocycles or serve as a linker between different molecular fragments. The cyclopropyl ring introduces a degree of rigidity and a three-dimensional element into the molecule. Cyclopropane-containing compounds are found in a variety of biologically active natural products and pharmaceuticals, and their inclusion can significantly impact the conformational properties and biological activity of a molecule researchgate.net.

The synthesis of complex natural products often relies on the use of chiral building blocks that can be elaborated in a stereocontrolled manner. Keto-esters are valuable intermediates in this regard, as the ketone can be reduced stereoselectively to introduce a chiral center beilstein-journals.orgnih.govnih.gov. The resulting chiral alcohol can then direct subsequent reactions, allowing for the construction of multiple stereocenters with high precision. Although specific total syntheses employing this compound are not prominently reported, the strategic use of similar bifunctional building blocks is a cornerstone of modern synthetic chemistry beilstein-journals.orgnih.govnih.gov.

Strategic Use in Fragment-Based Synthesis and Diversity-Oriented Synthesis

Fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS) are powerful strategies in modern drug discovery. FBDD involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target, followed by optimization of these fragments into more potent leads. DOS, on the other hand, aims to create a collection of structurally diverse molecules that can be screened against a variety of biological targets.

The "cyclopropyl fragment" is a valuable motif in drug design as it can enhance potency, improve metabolic stability, and influence the conformation of a molecule nih.govacs.orgresearchgate.net. This compound, with its combination of a cyclopropyl group and a flexible linker containing a reactive handle (the ester and ketone), represents an ideal building block for both FBDD and DOS.

In a fragment-based approach, the cyclopropyl ketone moiety of this compound could serve as a starting fragment. The long alkyl chain with the terminal ester provides a vector for fragment growing or linking to other fragments.

In the context of diversity-oriented synthesis, this compound can be used as a versatile scaffold to generate a library of diverse molecules. The ketone and ester functionalities can be independently or sequentially modified using a variety of chemical transformations, leading to a wide range of structurally distinct products nih.govresearchgate.netcam.ac.ukmskcc.org. The combination of a rigid cyclopropyl group with a flexible aliphatic chain allows for the creation of molecules with diverse shapes and conformational properties, which is a key goal of DOS. Chemoenzymatic approaches, as described earlier, can be integrated into a DOS workflow to introduce stereochemical diversity into the library of compounds derived from this compound rochester.eduacs.org.

Future Research Directions and Emerging Opportunities for Ethyl 7 Cyclopropyl 7 Oxoheptanoate

Development of Sustainable and Green Chemistry Methodologies

The synthesis of specialty chemicals like Ethyl 7-cyclopropyl-7-oxoheptanoate presents an opportunity to employ and develop sustainable and green chemistry principles. Traditional synthetic routes to ketoesters often involve harsh reagents and generate significant waste. Future research could focus on cleaner, more efficient methodologies.

One promising avenue is the use of biomass-derived starting materials. For instance, levulinic acid, a well-known platform chemical derived from lignocellulose, could potentially serve as a precursor to the heptanoate (B1214049) chain. Catalytic transformations, such as cross-coupling reactions or chain-extension strategies, could then be employed to introduce the cyclopropyl (B3062369) ketone moiety.

Another key area for development is the use of greener reaction media and catalysts. Supercritical fluids, ionic liquids, or even water could be explored as alternatives to volatile organic solvents. Furthermore, the development of heterogeneous catalysts, which can be easily recovered and reused, would significantly improve the sustainability of the synthesis. For example, solid-supported bases or metal catalysts could be designed for the key bond-forming steps. The principles of atom economy and energy efficiency will be paramount in designing a truly green synthesis for this molecule.

Exploration of Novel Reactivity via Photoredox or Electroorganic Chemistry

The cyclopropyl ketone functional group is known to exhibit unique reactivity under photoredox and electrochemical conditions, opening up exciting possibilities for the functionalization of this compound.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. The cyclopropyl ring in cyclopropyl ketones can undergo ring-opening reactions upon single-electron reduction, forming a radical anion intermediate. nih.gov This intermediate can then participate in a variety of transformations, such as cycloadditions with olefins to form substituted cyclopentanes. nih.govnih.govacs.org For this compound, this could enable the synthesis of complex carbocyclic structures that would be difficult to access through traditional methods. Researchers could explore intramolecular reactions, where the ester-containing side chain interacts with the photogenerated radical, leading to novel macrocyclic structures.

Electroorganic Chemistry: Electrochemistry offers a reagent-free method for oxidation and reduction, making it an inherently green technology. rsc.org The ketone moiety of this compound could be selectively reduced at the cathode to generate the corresponding alcohol or pinacol-type dimers. Conversely, anodic oxidation could potentially lead to C-H functionalization of the alkyl chain or the cyclopropyl group. Paired electrolysis, where both the anode and cathode are used to drive desired transformations, could offer highly efficient and atom-economical synthetic routes. For example, the cathodic reduction of the ketone could be paired with the anodic oxidation of a suitable substrate in the same cell. youtube.com

Advanced Reaction Design and Automation in Synthesis

The synthesis of a molecule with the complexity of this compound can be significantly enhanced through advanced reaction design and automation.

Automated Synthesis Platforms: The use of automated synthesis platforms can accelerate the discovery and optimization of reaction conditions. sigmaaldrich.comwikipedia.orgresearchgate.net High-throughput screening of catalysts, solvents, and other reaction parameters could be employed to quickly identify the optimal conditions for the synthesis of this compound. These platforms can also be used to create a small library of related compounds for structure-activity relationship studies in various applications. chemistryworld.comacs.org

Interdisciplinary Applications in Chemical Research

While the specific applications of this compound are yet to be explored, its structural motifs suggest potential utility in several areas of chemical research.

Medicinal Chemistry: The cyclopropyl group is a common feature in many biologically active molecules, as it can impart conformational rigidity and improve metabolic stability. The ketoester functionality is also a versatile handle for further chemical modification. This compound could serve as a valuable building block for the synthesis of novel drug candidates. The long alkyl chain could be tailored to modulate lipophilicity, which is a critical parameter for drug absorption and distribution.

Materials Science: Long-chain esters are known for their use as plasticizers, lubricants, and components of polymers. The introduction of a reactive cyclopropyl ketone group could allow for the development of novel polymers with unique properties. For example, the ketone could be used as a site for cross-linking or for the attachment of other functional molecules. The resulting materials could have applications in coatings, adhesives, or advanced composites.

Chemical Biology: The keto group can be used as a chemical handle for bioconjugation, allowing the molecule to be attached to proteins or other biomolecules. This could enable the development of chemical probes to study biological processes or as a component of targeted drug delivery systems. The cyclopropyl group could also influence the interaction of the molecule with biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 7-cyclopropyl-7-oxoheptanoate, and how do reaction conditions influence yield?

- Methodological Answer : A modified approach from Ballini et al. (1991) can be adapted, where cycloheptanone derivatives are oxidized using potassium persulfate in ethanol, followed by cyclopropane ring introduction via PCC-mediated oxidation. Key variables include solvent polarity (methanol vs. ethanol), temperature (40–60°C), and stoichiometric ratios of persulfate to substrate. Yield optimization requires monitoring intermediates via TLC and adjusting reaction times (≤24 hrs) to minimize ester hydrolysis .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm cyclopropane protons (δ 0.5–1.5 ppm, geminal coupling) and ketone carbonyl (δ 205–215 ppm).

- IR : Detect ester C=O (1740–1720 cm⁻¹) and ketone C=O (1710–1680 cm⁻¹) stretches.

- GC-MS : Validate molecular ion [M+] at m/z 212.3 and fragmentation patterns (e.g., cyclopropane ring cleavage at m/z 83).

Cross-referencing with synthetic intermediates (e.g., 7-hydroxyheptanoate derivatives) reduces misassignment risks .

Q. How can purity be ensured during synthesis, and what analytical thresholds are acceptable for publication?

- Methodological Answer : Use HPLC (C18 column, acetonitrile/water gradient) with ≥95% purity threshold. For peer-reviewed journals, provide chromatograms, elemental analysis (C, H, O within ±0.4% theoretical), and melting point consistency (±2°C). Document recrystallization solvents (e.g., ethyl acetate/hexane) and drying conditions (vacuum, 40°C) .

Advanced Research Questions

Q. What mechanistic insights explain the stability of the cyclopropane ring under acidic or basic conditions in this compound?

- Methodological Answer : Perform kinetic studies using deuterated solvents (D2O, CD3OD) to track ring-opening rates via 1H NMR. Compare with computational models (DFT at B3LYP/6-31G*) to identify transition states. Published data suggest cyclopropane stability is pH-dependent: ring cleavage dominates above pH 10 due to nucleophilic attack on strained C-C bonds .

Q. How do steric and electronic effects of the cyclopropane group influence the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer : Design competitive experiments with nucleophiles (e.g., amines vs. thiols) under controlled conditions (DMF, 25°C). Monitor reaction progress via in situ IR for ester C=O disappearance. Compare rates with non-cyclopropyl analogs to isolate steric/electronic contributions. Cyclopropane’s electron-withdrawing effect accelerates carbonyl activation but steric hindrance reduces nucleophile accessibility .

Q. What discrepancies exist between theoretical (computational) and experimental spectroscopic data for this compound, and how can they be resolved?

- Methodological Answer : Use Gaussian or ORCA software to simulate NMR shifts (GIAO method) and IR spectra. Discrepancies >5% in 13C chemical shifts often arise from solvent effects (implicit vs. explicit solvation models) or conformational flexibility. Validate by repeating computations with PCM solvent models and comparing to experimental data in DMSO-d6 .

Q. How can contradictory results in catalytic applications of this compound (e.g., asymmetric synthesis) be systematically analyzed?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to datasets from diverse catalytic systems (organocatalysts vs. metal complexes). Variables include enantiomeric excess (ee), turnover number (TON), and solvent polarity. Contradictions often stem from overlooked parameters like trace moisture or ligand decomposition. Replicate experiments with strict inert-atmosphere controls .

Data Presentation Guidelines

- Tables : Include raw yields, spectroscopic data, and statistical comparisons (e.g., ANOVA for reaction condition optimization).

- Figures : Highlight reaction mechanisms, spectroscopic peaks, and computational models. Use SI units and IUPAC nomenclature consistently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.